UDP-alpha-D-GlcNAc3NAcA, or uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid, is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides and glycosaminoglycans. This compound is particularly significant in the context of bacterial cell wall synthesis and the formation of extracellular matrix components in eukaryotic cells. Its structural uniqueness and functional importance make it a subject of interest in biochemistry and molecular biology.
UDP-alpha-D-GlcNAc3NAcA is derived from UDP-alpha-D-GlcNAc (uridine 5'-diphospho-N-acetylglucosamine) through a series of enzymatic modifications. It can be synthesized chemically or enzymatically, with the latter method often being more efficient in terms of yield and steps involved. The compound has been identified in various bacterial species, particularly those involved in pathogenesis, such as Pseudomonas aeruginosa and Bordetella pertussis .
This compound belongs to the class of nucleotide sugars, which are essential substrates for glycosyltransferases that catalyze the transfer of sugar moieties to acceptor molecules. UDP-alpha-D-GlcNAc3NAcA is classified under diacetylated uronic acids, specifically as a derivative of N-acetylglucosamine.
The synthesis of UDP-alpha-D-GlcNAc3NAcA can be achieved through both chemical and enzymatic routes. The chemical synthesis typically involves multiple steps that may include protection-deprotection strategies, oxidation-reduction reactions, and coupling reactions to form the desired nucleotide sugar.
Technical Details:
UDP-alpha-D-GlcNAc3NAcA features a unique structure characterized by its diphosphate group and diacetylated uronic acid moiety. The presence of two acetyl groups at the C2 and C3 positions distinguishes it from other nucleotide sugars.
The molecular formula for UDP-alpha-D-GlcNAc3NAcA is C11H16N2O13P2, with a molecular weight of approximately 462.2 g/mol. The compound exhibits distinct NMR spectral characteristics that allow for its identification and analysis during synthesis .
UDP-alpha-D-GlcNAc3NAcA participates in several biochemical reactions primarily as a substrate for glycosyltransferases involved in polysaccharide biosynthesis.
Technical Details:
The mechanism by which UDP-alpha-D-GlcNAc3NAcA exerts its biological effects involves its incorporation into polysaccharides through glycosylation reactions catalyzed by specific enzymes.
The conversion of UDP-alpha-D-GlcNAc to UDP-alpha-D-GlcNAc3NAcA involves multiple enzymatic steps including oxidation, transamination, and acetylation. Each step is facilitated by distinct enzymes with specific substrate affinities .
UDP-alpha-D-GlcNAc3NAcA is typically presented as a white to off-white powder when isolated. It is soluble in water due to its polar nature.
The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions. Its reactivity is primarily attributed to the diphosphate group, which participates in glycosylation reactions.
Relevant Data:
UDP-alpha-D-GlcNAc3NAcA has significant applications in various fields:
UDP-α-D-GlcNAc3NAcA undergoes C-2 epimerization to form UDP-α-D-ManNAc3NAcA, a reaction essential for lipopolysaccharide (LPS) biosynthesis in pathogenic bacteria. This stereochemical inversion is catalyzed by specialized 2-epimerases (e.g., WbpI in Pseudomonas aeruginosa and WlbD in Bordetella pertussis). These enzymes exhibit absolute substrate specificity, rejecting structurally similar compounds like UDP-α-D-GlcNAc or UDP-α-D-GlcNAcA [3] [5] [6]. The epimerization mechanism involves transient proton abstraction at C-2 without covalent intermediate formation, as confirmed by real-time NMR spectroscopy. Experiments monitoring the reaction in situ revealed direct conversion of UDP-α-D-GlcNAc3NAcA into UDP-α-D-ManNAc3NAcA, with no accumulation of keto intermediates [3] [6]. Optimal activity occurs at pH 6.0 in sodium phosphate buffer, and the reaction is reversible, maintaining a near-equilibrium ratio under physiological conditions [5] [10].
Following C-2 epimerization, UDP-α-D-ManNAc requires terminal oxidation to form UDP-ManNAcA, a precursor for capsular polysaccharides. In Campylobacter jejuni (serotype HS:11), this step is mediated by a NAD+-dependent C-6 dehydrogenase. The enzyme oxidizes the primary alcohol group of UDP-ManNAc to a carboxylate, generating UDP-ManNAcA with concurrent NAD+ reduction to NADH [4]. Activity assays demonstrate strict dependence on NAD+ cofactor and no activity toward UDP-GlcNAc or other analogues. This dehydrogenation represents the terminal functionalization step in UDP-sugar acid biosynthesis, enabling subsequent incorporation into glycans [4].
Table 1: Key Enzymes in UDP-α-D-GlcNAc3NAcA Modification Cascades
Enzyme | Reaction Catalyzed | Cofactor/Requirements | Pathogen Context |
---|---|---|---|
WbpI/WlbD Epimerase | C-2 inversion of UDP-α-D-GlcNAc3NAcA → UDP-α-D-ManNAc3NAcA | None (pH 6.0 optimal) | P. aeruginosa, B. pertussis |
UDP-ManNAc 6-Dehydrogenase | Oxidation of UDP-ManNAc → UDP-ManNAcA | NAD+ | C. jejuni HS:11 |
UDP-α-D-GlcNAc3NAcA biosynthesis in P. aeruginosa involves a tightly regulated three-enzyme cascade encoded by the wbp gene cluster:
MALDI-TOF mass spectrometry confirmed transient intermediates: m/z 628.0 (UDP-3-keto-D-GlcNAcA), m/z 627.1 (UDP-GlcNAc3NA), and m/z 669.1 (UDP-GlcNAc3NAcA). This sequence represents a novel pathway for di-N-acetylated uronic acid synthesis [7].
The wbp enzymes exhibit functional coupling to minimize release of unstable intermediates. Coupled assays demonstrate WbpB’s product (UDP-3-keto-D-GlcNAcA) is immediately consumed by WbpE, preventing non-enzymatic degradation. Similarly, WbpD rapidly acetylates WbpE’s product. This metabolic channeling is facilitated by weak protein-protein interactions observed in co-elution assays [4] [7]. The instability of UDP-3-keto-D-GlcNAcA necessitates this coordination, as isolated intermediates decompose within minutes under physiological conditions. Stabilization is achieved through electrostatic interactions between basic residues in WbpE’s active site and the labile UDP-sugar’s diphosphate moiety [4].
Table 2: Enzymatic Steps for UDP-α-D-GlcNAc3NAcA Synthesis in P. aeruginosa
Enzyme | Substrate | Product | Key Cofactors | Detection Method |
---|---|---|---|---|
WbpB | UDP-α-D-GlcNAc | UDP-3-keto-D-GlcNAcA | None | MALDI-TOF (m/z 628.0) |
WbpE | UDP-3-keto-D-GlcNAcA | UDP-2-acetamido-3-amino-2,3-dideoxy-α-D-glucuronic acid | PLP | MALDI-TOF (m/z 627.1); NMR |
WbpD | UDP-2-acetamido-3-amino-2,3-dideoxy-α-D-glucuronic acid | UDP-α-D-GlcNAc3NAcA | Acetyl-CoA | MALDI-TOF (m/z 669.1); HPLC |
Campylobacter jejuni employs distinct epimerase strategies for UDP-sugar modification:
Table 3: Functional Comparison of Epimerase Isoforms in C. jejuni
Feature | Non-Hydrolyzing Epimerase (HS:11) | Hydrolyzing Epimerase (HS:6) |
---|---|---|
Reaction | UDP-GlcNAc ⇌ UDP-ManNAc | UDP-GlcNAc → ManNAc + UDP |
UDP Release | No | Yes |
Downstream Pathway | Oxidation to UDP-ManNAcA | Condensation with PEP to form Neu5Ac |
Gene Context | Linked to UDP-ManNAc dehydrogenase gene | Clustered with Neu5Ac synthase genes |
Kinetic Parameters | Km (UDP-GlcNAc) = 0.8 mM; kcat = 4.2 s⁻¹ | Km (UDP-GlcNAc) = 1.5 mM; kcat = 0.9 s⁻¹ |
Bioinformatic analysis indicates hydrolyzing isoforms dominate in C. jejuni strains producing sialylated capsules, while non-hydrolyzing isoforms associate with ManNAcA-containing polysaccharides. This divergence reflects pathogen-specific adaptations for glycan assembly [4].
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